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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the mechanisms and performance of key vascular disrupting agents

(VDAs). Due to the limited and dated publicly available information on LM985, this guide will

focus on a comparative analysis of several other significant VDAs: Combretastatin A4-

Phosphate (CA4P), OXi4503, Plinabulin, and Vadimezan (DMXAA).

A 1986 study described LM985 as a flavonoid-based compound with anti-tumor activity in

murine colon adenocarcinoma models. The study suggested that its metabolite, LM975, may

be the active component[1][2]. However, a detailed mechanism of action and further preclinical

or clinical data on its vascular disrupting properties are not available in recent scientific

literature, precluding a direct and meaningful comparison with contemporary VDAs.

Introduction to Vascular Disrupting Agents
Vascular disrupting agents represent a therapeutic strategy in oncology that targets the

established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent

tumor necrosis[3][4]. Unlike anti-angiogenic agents that inhibit the formation of new blood

vessels, VDAs act on the existing, often abnormal and immature, blood vessels within the

tumor microenvironment[5][6]. VDAs are broadly classified into two main categories: small-

molecule tubulin-binding agents and flavonoid-based agents[4][7].

Small-Molecule Tubulin-Binding VDAs
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This class of VDAs, which includes Combretastatin A4-Phosphate, OXi4503, and Plinabulin,

functions by binding to tubulin, a key component of microtubules in the cytoskeleton of

endothelial cells. This interaction leads to the depolymerization of microtubules, causing

endothelial cell shape changes, increased vascular permeability, and ultimately, vascular

collapse and tumor necrosis[8][9].

Combretastatin A4-Phosphate (CA4P)
CA4P is a water-soluble prodrug of combretastatin A4, a potent tubulin-binding agent that binds

to the colchicine-binding site on β-tubulin[8]. This interaction disrupts the endothelial cell

cytoskeleton, leading to a rapid shutdown of tumor blood flow and extensive ischemic necrosis.

While effective in causing central tumor necrosis, a viable rim of tumor cells often remains at

the periphery, which can lead to tumor regrowth.

OXi4503 (Combretastatin A1 Diphosphate)
OXi4503 is a second-generation combretastatin analog with a dual mechanism of action. It not

only disrupts tumor vasculature by binding to tubulin but is also metabolized to a reactive

orthoquinone species that is directly cytotoxic to tumor cells[2][10][11]. Preclinical studies have

suggested that OXi4503 is a more potent VDA than CA4P[12].

Plinabulin (NPI-2358)
Plinabulin is a synthetic analog of a marine microbial product that also binds to the colchicine-

binding site of β-tubulin, leading to microtubule depolymerization[13][14]. Beyond its vascular

disrupting effects, Plinabulin has been shown to have immune-modulating properties, activating

dendritic cells and promoting an anti-tumor immune response[15]. It has also demonstrated

activity in tumors with KRAS mutations by disrupting endosomal recycling[14].

Flavonoid-Based VDAs
Vadimezan (ASA404, DMXAA)
Vadimezan belongs to the flavonoid class of VDAs and has a distinct mechanism of action

compared to tubulin-binding agents[4]. It induces the production of various cytokines, including

tumor necrosis factor-alpha (TNF-α), and activates the STING (Stimulator of Interferon Genes)

pathway, leading to hemorrhagic necrosis of tumors. However, the activation of the STING
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pathway by DMXAA has been found to be mouse-specific, which may explain its lack of

efficacy in human clinical trials.
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Agent Class Target IC50 / ED50
Key
Preclinical
Findings

Clinical
Status
(Selected)

Combretastat

in A4-

Phosphate

(CA4P)

Tubulin-

binding

β-tubulin

(colchicine

site)

Endothelial

cell

proliferation

IC50: ~1-50

nM[8]

Rapid and

extensive

tumor

necrosis, but

a viable

tumor rim

often

remains.

Synergistic

effects with

chemotherap

y and

radiation.

Investigated

in various

solid tumors,

including

ovarian and

non-small cell

lung

cancer[16].

OXi4503
Tubulin-

binding

β-tubulin

(colchicine

site) & direct

cytotoxicity

ED50 for

tumor blood

vessel

shutdown: 3

mg/kg (vs. 43

mg/kg for

CA4P) in a

mouse

model[12].

Dual

mechanism

of action:

vascular

disruption

and direct

tumor cell

killing[2][10].

Showed

complete

tumor

regression in

some

preclinical

models as a

single

agent[12].

Phase 1b

clinical trial in

relapsed/refra

ctory acute

myeloid

leukemia[2].
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Plinabulin

(NPI-2358)

Tubulin-

binding

β-tubulin

(colchicine

site)

IC50 against

HT-29 cells:

9.8 nM[13].

Potent

inhibition of

tumor cells,

including

those with

Pgp

overexpressi

on. Also

exhibits

immune-

modulating

effects[15].

Completed

Phase 3

clinical trial

for non-small

cell lung

cancer. Also

investigated

for the

prevention of

chemotherap

y-induced

neutropenia[1

5].

Vadimezan

(ASA404,

DMXAA)

Flavonoid

STING

pathway

(mouse)

Not

applicable

(induces

cytokine

cascade)

Induces rapid

hemorrhagic

necrosis in

murine

tumors.

Efficacy is

dependent on

host immune

response.

Failed in

Phase 3

clinical trials

in humans,

likely due to

species-

specific

differences in

STING

activation.

Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of a compound on the polymerization of tubulin into

microtubules.

Methodology:

Purified tubulin is kept on ice to prevent spontaneous polymerization.

The test compound (e.g., CA4P, OXi4503, Plinabulin) at various concentrations is added to a

solution containing tubulin and GTP in a temperature-controlled spectrophotometer.
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The temperature is raised to 37°C to initiate polymerization.

The increase in absorbance at 340 nm is monitored over time, which corresponds to the

extent of microtubule formation.

Inhibitory activity is calculated by comparing the rate and extent of polymerization in the

presence of the compound to a vehicle control.

In Vivo Tumor Blood Flow Assessment
Objective: To quantify the effect of a VDA on blood perfusion within a tumor in a living animal

model.

Methodology:

Human tumor cells (e.g., MDA-MB-231) are xenografted into immunocompromised mice.

Once tumors reach a specified size, baseline tumor blood flow is measured using techniques

such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or injection of

fluorescent beads followed by quantitative fluorescence microscopy[1][12].

The VDA (e.g., CA4P, OXi4503) is administered to the mice (e.g., via intraperitoneal

injection).

Tumor blood flow is measured again at various time points post-administration (e.g., 1, 6, 24

hours) to assess the extent and duration of vascular shutdown.

Changes in tumor perfusion are quantified and compared to pre-treatment levels and to a

control group receiving a vehicle. For instance, a study on OXi4503 used fluorescent beads

to measure blood flow in MDA-MB-231 adenocarcinoma xenografts and found a dose-

dependent shutdown of tumor blood vessels[12].
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Mechanism of Tubulin-Binding VDAs
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Caption: Signaling pathway of tubulin-binding VDAs in endothelial cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1674964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for VDA Efficacy
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Caption: Preclinical experimental workflow for evaluating VDA efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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